3,5-Difluorophenylzinc bromide
Description
Historical Context and Evolution of Organozinc Reagents in Organic Synthesis
The field of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.comuni-muenchen.de This discovery marked the first time a compound with a metal-carbon sigma bond was prepared. chemeurope.com Early work in the 19th century by chemists like Butlerov, Zaitsev, and Reformatskii expanded the utility of these reagents, leading to the development of key reactions such as the addition to carbonyl compounds and the renowned Reformatsky reaction. digitellinc.com
Despite these early advances, the high reactivity and pyrophoric nature of diorganozincs limited their widespread use. wikipedia.orgchemeurope.com For a considerable period, they were overshadowed by the more user-friendly Grignard (organomagnesium) and organolithium reagents. acs.orgoup.com A resurgence in organozinc chemistry occurred with the realization that their lower reactivity could be a significant advantage, allowing for the presence of various functional groups in the reagent. oup.comiupac.org The true turning point came with the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, revolutionized carbon-carbon bond formation and earned Ei-ichi Negishi a share of the Nobel Prize in Chemistry in 2010. uni-muenchen.deresearchgate.net This development firmly cemented organozinc reagents as a cornerstone of modern synthetic organic chemistry. researchgate.net
General Reactivity Spectrum of Organozinc Compounds in Modern Organic Chemistry
Organozinc compounds exhibit a moderate reactivity that positions them between the highly reactive organolithium/organomagnesium reagents and the less reactive organoboron/organotin reagents. wikipedia.org This balanced reactivity is the source of their excellent chemoselectivity, enabling them to react at a specific site in a molecule while tolerating a wide array of sensitive functional groups such as esters, nitriles, and amides. iupac.orgnih.govoup.com
The primary classes of reactions involving organozinc compounds include:
Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. acs.orgslideshare.net
Reformatsky Reaction: The reaction of an α-haloester with a carbonyl compound using zinc metal to form a β-hydroxyester. digitellinc.comslideshare.net
Simmons-Smith Reaction: A cyclopropanation reaction of alkenes using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. uni-muenchen.deslideshare.net
Barbier Reaction: A one-pot reaction similar to the Grignard reaction where the organozinc reagent is generated in situ in the presence of a carbonyl substrate. wikipedia.org
Addition to Carbonyls: While less nucleophilic than Grignards, organozincs add to aldehydes and ketones, often with the need for catalysis or activation. chemeurope.comoup.com
The generation of organozinc halides can be achieved through the direct insertion of activated zinc, such as Rieke® Zinc, into organic halides, a method that is compatible with many functional groups. wikipedia.orgsigmaaldrich.com
Strategic Importance of Difluorinated Arylzinc Reagents in Synthetic Methodologies
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate a compound's properties. nih.govresearchgate.net Fluorine can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov Difluorinated arylzinc reagents, such as 3,5-difluorophenylzinc bromide, serve as crucial building blocks for introducing difluorinated phenyl groups into target structures. researchgate.net
The utility of these reagents is particularly evident in palladium-catalyzed cross-coupling reactions like the Negishi coupling. researchgate.net Their high functional group tolerance makes them ideal for the late-stage functionalization of complex molecules, a key strategy in drug discovery. researchgate.net
The position of fluorine atoms on the aromatic ring significantly influences the reagent's electronic and steric character. Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).
In This compound , the two fluorine atoms are situated meta to the carbon-zinc bond. This arrangement leads to:
Electronic Effects: The strong inductive withdrawal makes the aryl ring electron-deficient. This electronic perturbation can accelerate key steps in the catalytic cycle of cross-coupling reactions, such as transmetalation and reductive elimination. acs.org
Steric Effects: The meta positioning means the fluorine atoms are distant from the reactive center, imposing minimal steric hindrance. This allows the reagent to participate in a broad range of coupling reactions without the steric impediment that ortho substituents might cause. acs.orgntu.edu.sg
This combination of potent electronic activation and low steric bulk makes this compound a highly effective and versatile reagent.
Table 1: Comparison of Properties for Selected Arylzinc Bromide Reagents This interactive table allows for sorting by clicking on the column headers.
Current Research Trajectories and Academic Relevance of this compound
Current research continues to leverage this compound as a key synthetic intermediate. Its applications span the creation of novel therapeutic agents and advanced functional materials. For instance, the corresponding Grignard reagent, 3,5-difluorophenylmagnesium bromide, which is a precursor to the zinc reagent, is used in the synthesis of AMPA receptor potentiators and H3 receptor antagonists. sigmaaldrich.comsigmaaldrich.com It is also used to prepare copper(I) complexes for organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com
The academic relevance of this compound is significant. It is employed in the synthesis of complex molecules such as imidazo[1,2-b]pyridazine (B131497) compounds, which are investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists for potential treatment of psychiatric and neurological disorders. google.com Furthermore, fluorinated arylzinc reagents are central to studies developing new catalytic methods, including nickel-catalyzed cross-coupling reactions. rsc.org These studies not only expand the synthetic chemist's toolbox but also provide deeper mechanistic insights into organometallic transformations. researchgate.net The continued exploration of reagents like this compound is crucial for advancing the synthesis of functional molecules with tailored properties.
Table 2: Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);1,3-difluorobenzene-5-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCZKVTYRKONND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies for 3,5 Difluorophenylzinc Bromide
Methods for the Generation of 3,5-Difluorophenylzinc Bromide
Direct Oxidative Addition of Activated Zinc to 1-Bromo-3,5-difluorobenzene (B42898)
The direct insertion of zinc metal into the carbon-bromine bond of 1-bromo-3,5-difluorobenzene is a primary method for the synthesis of this compound. units.itgoogle.comgoogle.com This oxidative addition reaction is facilitated by the use of highly reactive zinc, which overcomes the general sluggishness of zinc dust to react with aryl halides. researchgate.netsigmaaldrich.com
Standard commercial zinc powder is often not reactive enough to readily undergo oxidative addition with aryl bromides. nih.gov To address this, highly activated forms of zinc, such as Rieke® Zinc, are employed. sigmaaldrich.comriekemetals.com Rieke® Zinc is typically prepared by the reduction of a zinc salt, like zinc chloride, with a potent reducing agent such as lithium naphthalenide. researchgate.net This process yields a fine, highly reactive zinc powder with a large surface area, which is crucial for the reaction with organic halides. researchgate.netnih.gov
The reactivity of Rieke® Zinc can be influenced by the preparation method, including the choice of reducing agent (e.g., lithium or sodium) and the presence of residual salts in the supernatant. nih.gov These salts can affect the structure of the resulting organozinc product. nih.gov The use of Rieke® Zinc allows for the direct synthesis of functionalized organozinc reagents, tolerating a variety of sensitive functional groups such as esters and nitriles. sigmaaldrich.com
| Activating Agent/Method | Precursor | Key Features |
| Rieke® Zinc | Zinc Chloride (ZnCl₂) | High reactivity, large surface area, tolerates sensitive functional groups. researchgate.netsigmaaldrich.com |
| Mechanical/Chemical Activation | Commercial Zinc Powder | Stirring or treatment with reagents like trimethylsilyl (B98337) chloride (TMSCl) can enhance reactivity. nih.gov |
The choice of solvent and reaction conditions is critical for the successful synthesis of this compound. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this reaction, as it effectively solvates the organozinc species being formed. units.itsigmaaldrich.comamazonaws.com The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the air- and moisture-sensitive organozinc reagent. riekemetals.com
The reaction temperature and time are also important parameters. While some reactions with highly reactive alkyl halides can proceed at room temperature, the formation of aryl zinc reagents may require elevated temperatures to achieve a reasonable reaction rate. units.itriekemetals.com For instance, the preparation of biphenyl-4-ylzinc bromide from 4-bromobiphenyl (B57062) requires refluxing in THF. units.it Monitoring the reaction progress, often by gas chromatography (GC) analysis, ensures the complete conversion of the starting aryl bromide. units.it
| Parameter | Typical Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Good solubility for organozinc reagents. sigmaaldrich.com |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the air- and moisture-sensitive product. riekemetals.com |
| Temperature | Room temperature to reflux | Depends on the reactivity of the aryl halide. units.itriekemetals.com |
| Monitoring | Gas Chromatography (GC) | To track the consumption of the starting material. units.it |
Control of Zinc Reactivity (e.g., Rieke Zinc)
Transmetalation Strategies
An alternative route to this compound involves transmetalation, where a different organometallic compound is converted to the desired organozinc species.
One common transmetalation strategy involves the reaction of a Grignard reagent, 3,5-difluorophenylmagnesium bromide, with a zinc halide salt. sigmaaldrich.com The Grignard reagent can be prepared from 1-bromo-3,5-difluorobenzene and magnesium turnings. uni-muenchen.de The subsequent addition of a zinc salt, such as zinc chloride (ZnCl₂), results in the formation of the corresponding organozinc halide. uni-muenchen.de This method is advantageous as Grignard reagents are often readily accessible.
For certain applications, the presence of inorganic salts from the preparation of organozinc reagents can be detrimental. A method to generate salt-free diorganozinc reagents involves the use of zinc methoxide (B1231860) (Zn(OMe)₂). mdpi.comresearchgate.net Reacting a Grignard reagent, such as polyfluorophenylmagnesium bromide, with zinc methoxide in a solvent like diethyl ether can lead to the precipitation of magnesium salts. researchgate.net The salt-free diorganozinc solution can then be obtained after filtration or centrifugation. researchgate.net This approach provides a practical route to pure dialkylzinc and mixed diorganozinc reagents. researchgate.net
Interconversion from Related Organometallic Species (e.g., 3,5-Difluorophenylmagnesium Bromide)
Considerations for Large-Scale Synthesis and Industrial Applicability of this compound Precursors
The industrial viability and large-scale production of this compound are intrinsically linked to the accessibility and synthesis of its primary precursor, 1-bromo-3,5-difluorobenzene. The preparation of the final organozinc reagent is a critical step, but the economic and practical feasibility of the entire process begins with its halogenated aromatic starting material.
The synthesis of aryl organozinc reagents, such as this compound, is often achieved through the direct insertion of zinc metal into the carbon-halogen bond of the corresponding aryl halide. The use of a bromoaryl compound, specifically 1-bromo-3,5-difluorobenzene, is considered advantageous for large-scale production. units.it This preference is due to a balance of reactivity and stability, where aryl bromides are often more cost-effective and readily available than their iodo-counterparts, while still exhibiting sufficient reactivity for the oxidative addition of zinc.
The reaction is typically performed using highly activated zinc, often referred to as Rieke® Zinc, in an appropriate solvent like tetrahydrofuran (THF). units.itriekemetals.com This method allows for the formation of the organozinc reagent under mild conditions. units.it The commercial availability of this compound as a solution in THF, in quantities ranging from milliliters to hundreds of liters, underscores its industrial applicability as a valuable building block in the pharmaceutical and chemical sectors. riekemetals.com The reagent is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. amazonaws.comresearchgate.net
The table below outlines the key components for the preparation of this compound from its precursor.
| Reactant/Component | Role | Significance for Industrial Scale |
|---|---|---|
| 1-Bromo-3,5-difluorobenzene | Precursor | Cost-effective and stable starting material suitable for large-scale synthesis. units.it |
| Activated Zinc (Zn*) | Reagent | Enables direct oxidative insertion under mild conditions, crucial for process efficiency and safety. units.it |
| Tetrahydrofuran (THF) | Solvent | Common industrial solvent; the final product is often supplied as a THF solution. riekemetals.comamazonaws.com |
The industrial applicability of this compound is directly tied to its utility as an intermediate. Organozinc reagents are valued for their functional group tolerance compared to more reactive organometallics like organolithium or Grignard reagents. uni-muenchen.de This characteristic allows for their use in complex syntheses of high-value molecules, including pharmaceuticals and advanced materials. riekemetals.comcymitquimica.com The commercial supply of this specific reagent demonstrates a demand and an established supply chain, confirming its industrial relevance. riekemetals.com
The following table summarizes the commercial availability of the final product, which reflects the industrial applicability of its synthesis process.
| Product | Formulation | Supplier Example | Available Quantities |
|---|---|---|---|
| This compound | 0.5 M in Tetrahydrofuran | Rieke Metals, Inc. | 25mL to 500L+ riekemetals.com |
Reactivity and Mechanistic Investigations of 3,5 Difluorophenylzinc Bromide
Elucidation of Fundamental Reaction Mechanisms for Organozinc Compounds
Oxidative addition is a critical step that initiates catalytic cycles and is also involved in the very formation of the organozinc reagent itself. riekemetals.comlibretexts.org
Formation of 3,5-Difluorophenylzinc Bromide: The reagent is typically prepared via the direct insertion of zinc metal into the carbon-bromine bond of 1-bromo-3,5-difluorobenzene (B42898). This process is itself an oxidative addition, where the zinc metal (in oxidation state 0) is oxidized to Zn(II). riekemetals.com The use of highly activated zinc, such as Rieke® Zinc, facilitates this reaction under mild conditions and tolerates a variety of functional groups. riekemetals.com
Oxidative Addition in Catalytic Cycles: In the context of a cross-coupling reaction, such as the Negishi coupling, the catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent transition metal center, typically Pd(0) or Ni(0). wikipedia.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the oxidation of the metal catalyst (e.g., Pd(0) to Pd(II)). wikipedia.org The mechanism of this step can be complex and may proceed through concerted, SN2-type, or radical pathways, depending on the metal, ligands, and substrate. libretexts.orguwindsor.ca For aryl halides, a concerted mechanism involving an initial η2-coordination of the aromatic ring to the metal center is often proposed. libretexts.org The reactivity trend for halogens in this step is typically I > Br > Cl. wikipedia.org
| Mechanistic Pathway | Description | Typical Substrates |
| Concerted | The metal inserts into the R-X bond in a single step via a three-center transition state. | Aryl Halides, Vinyl Halides libretexts.org |
| SN2 | The metal center acts as a nucleophile, attacking the electrophilic carbon and displacing the halide. | Alkyl Halides libretexts.org |
| Radical | Involves single-electron transfer steps, creating radical intermediates. Can occur via a radical chain or a radical-cage process. | Certain Ni and Fe systems, some alkyl halides oaes.ccprinceton.eduosti.gov |
Transmetalation is the step where the organic group from the organozinc compound is transferred to the transition metal catalyst, which now exists as a metal(II)-halide complex after the initial oxidative addition. wikipedia.org In this process, the 3,5-difluorophenyl group from this compound displaces the halide on the metal center (e.g., palladium), forming a diorganometallic complex and a zinc halide salt. wikipedia.org
This step is often the rate-limiting step of the catalytic cycle. wikipedia.org The exact mechanism is not fully understood, but for alkylzinc reagents, it has been shown that the formation of higher-order "ate" complexes (zincates) is necessary before the organic group can be transferred. core.ac.uk However, arylzinc species like this compound may not require the formation of these higher-order structures to undergo transmetalation. wikipedia.org Studies have shown that diarylzinc reagents can transmetalate directly, with the arylzinc halide being the resting state of the reagent. core.ac.uk The choice of organozinc precursor, whether an organozinc halide (RZnX) or a diorganozinc compound (R₂Zn), can influence the subsequent steps, as they may lead to different stereoisomers (cis/trans) of the diorganometallic intermediate. wikipedia.org
Reductive elimination is the final, product-forming step in the catalytic cycle. wikipedia.org In this step, the two organic groups coupled on the transition metal center form a new carbon-carbon bond as they are eliminated from the metal, which is simultaneously reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), thus regenerating the active catalyst. wikipedia.orgwikipedia.org
For this step to occur, the two organic ligands—one from the initial oxidative addition and the 3,5-difluorophenyl group from the transmetalation—must be positioned cis to each other on the metal center. wikipedia.orgwikipedia.org If the transmetalation step produces a trans complex, a trans-to-cis isomerization must occur before reductive elimination can proceed. wikipedia.org The rate and feasibility of reductive elimination are influenced by several factors, including the nature of the metal, its oxidation state, the ligands, and the steric and electronic properties of the coupling partners. wikipedia.org For instance, reductive elimination from d8 square planar complexes like Pd(II) and Ni(II) is a key step, but the process can also occur from higher oxidation state intermediates such as Pd(IV) or Ni(III). wikipedia.orgnih.govnih.gov
Investigation of Transmetalation Pathways
Mechanistic Insights into Reactions Catalyzed by this compound
This compound is a versatile reagent used in cross-coupling reactions catalyzed by various transition metals, most commonly palladium and nickel. wikipedia.orgriekemetals.com While the fundamental steps are similar, the specific catalytic cycles and intermediates can differ significantly.
In palladium-catalyzed Negishi cross-coupling, the reaction is generally understood to proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Oxidative Addition: A Pd(0) complex reacts with an organic halide (R¹-X) to form a square planar Pd(II) intermediate, (L)₂Pd(R¹)X. wikipedia.org
Transmetalation: This Pd(II) complex reacts with this compound (R²-ZnBr, where R² = 3,5-difluorophenyl). The 3,5-difluorophenyl group replaces the halide (X) on the palladium center to form a diorganopalladium(II) complex, (L)₂Pd(R¹)(R²), and ZnXBr. wikipedia.org
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the coupled product (R¹-R²) and regenerate the Pd(0) catalyst, which can then enter a new cycle. wikipedia.org
While this cycle is widely accepted, the specifics can be influenced by the substrates and ligands. For example, theoretical studies on a related 3,5-difluorophenyl platinum(IV) complex have highlighted that the electronic properties of the fluorinated aryl group can play a significant role in C-C bond-forming reductive elimination pathways. researchgate.net It is plausible that similar electronic effects influence the key steps in palladium catalysis involving this compound. In some cases, particularly with certain oxidants, a Pd(II)/Pd(IV) cycle has been proposed or observed, where oxidative addition to a Pd(II) center generates a Pd(IV) intermediate that then undergoes reductive elimination. nih.govrsc.org
Nickel catalysts are often used for cross-coupling reactions of less reactive electrophiles (like aryl chlorides) and offer different mechanistic pathways compared to palladium. wikipedia.orgorganic-chemistry.org Nickel catalysis involving this compound can be more complex, potentially involving multiple oxidation states such as Ni(0), Ni(I), Ni(II), and Ni(III). oaes.ccnih.govoaepublish.com
Ni(0)/Ni(II) Cycle: Similar to palladium, a Ni(0)/Ni(II) cycle is possible, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Cycles Involving Ni(I) and Ni(III): Unlike palladium, nickel can readily access odd oxidation states. Many nickel-catalyzed cross-couplings are proposed to operate through cycles involving Ni(I) and Ni(III) intermediates. nih.govnih.gov These cycles can be initiated by either single-electron or two-electron processes. oaes.cc For instance, a Ni(I) species can react with an alkyl halide via a radical pathway, or a Ni(0) species can react with an aryl halide to form a Ni(II) intermediate. nih.govnih.gov Reductive elimination from a Ni(III) complex is often more facile than from a Ni(II) species, providing a favorable pathway for C-C bond formation. wikipedia.org
Mechanistic studies on the Negishi cross-coupling of the closely related 2,6-difluorophenylzinc bromide with aryl halides using a well-defined bicyclic (alkyl)(amino)carbene (BICAAC) nickel catalyst provide valuable insight. researchgate.netresearchgate.net In that system, it was proposed that the reaction could proceed via a Ni(0)/Ni(II) cycle, but the possibility of Ni(I) intermediates, often observed in similar systems, was also noted. researchgate.netresearchgate.net The complexity of nickel catalysis means that the operative mechanism can be highly dependent on the specific ligands, reductants, and substrates involved. oaes.ccoaepublish.com
| Feature | Palladium Catalysis | Nickel Catalysis |
| Common Oxidation States | Pd(0), Pd(II); less commonly Pd(IV) wikipedia.orgrsc.org | Ni(0), Ni(I), Ni(II), Ni(III) wikipedia.orgnih.gov |
| Typical Mechanism | Predominantly two-electron processes (concerted oxidative addition/reductive elimination) wikipedia.org | Can involve both two-electron and single-electron transfer (radical) pathways oaes.ccnih.gov |
| Substrate Scope | Excellent for aryl/vinyl iodides and bromides; less effective for chlorides wikipedia.org | More effective for unreactive electrophiles like aryl chlorides and those with sp³ carbons organic-chemistry.orgnih.gov |
| Key Intermediates | (L)₂Pd(0), (L)₂Pd(II)(R)(X) wikipedia.org | (L)₂Ni(0), (L)₂Ni(I)X, (L)₂Ni(II)(R)(X), (L)₂Ni(III)(R)(X)₂ nih.govnih.gov |
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic Control vs. Thermodynamic Control:
In many chemical reactions, a distinction can be made between kinetic and thermodynamic control. libretexts.orglibretexts.org
Kinetic Product: The product that is formed fastest due to a lower activation energy barrier. libretexts.orglibretexts.org
Thermodynamic Product: The most stable product, which may form more slowly if its formation has a higher activation energy. libretexts.orglibretexts.org
The dominant product can depend on reaction conditions such as temperature. Lower temperatures often favor the kinetic product, as the reaction is essentially irreversible, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product. libretexts.org For instance, in the addition of HBr to 1,3-butadiene, the 1,2-addition product is favored at lower temperatures (kinetic control), whereas the more stable 1,4-addition product predominates at higher temperatures (thermodynamic control). libretexts.org
Factors Influencing Reactivity:
Several factors can influence the kinetics and thermodynamics of reactions involving this compound:
Catalyst and Ligands: The choice of catalyst (e.g., palladium or nickel complexes) and ligands plays a crucial role. Ligands can influence the electronic and steric environment of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov For example, the use of specific ligands can enhance reaction rates and yields in cross-coupling reactions. nih.gov
Additives: Additives such as salts (e.g., KF) can have a beneficial effect on reaction rates and yields. nih.gov In some nickel-catalyzed cross-coupling reactions, additives can alter the selectivity of oxidative addition. nih.gov
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting reaction kinetics.
A hypothetical reaction energy diagram can illustrate the concepts of kinetic and thermodynamic control.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Product | Activation Energy (Ea) | Relative Stability (ΔG) |
| Kinetic Product | Lower | Less Stable |
| Thermodynamic Product | Higher | More Stable |
This table is illustrative and not based on specific experimental data for this compound.
Stereochemical Outcomes and Diastereocontrol in Transformations Involving this compound
Stereochemistry is a critical aspect of organic reactions, focusing on the three-dimensional arrangement of atoms in molecules. labster.com When this compound participates in reactions that create new stereocenters, the stereochemical outcome is of significant interest.
Formation of New Stereocenters:
If a reaction involving this compound leads to the formation of a new chiral center, the product can be a mixture of stereoisomers (enantiomers or diastereomers).
Achiral Starting Materials: If the substrate reacting with the organozinc reagent is achiral, the reaction will typically produce a racemic mixture (a 50:50 mixture of enantiomers) unless a chiral catalyst or auxiliary is used. lumenlearning.comsaskoer.ca This is because the attack of the nucleophile is equally probable from either face of the prochiral molecule. saskoer.ca
Chiral Starting Materials: If the substrate already contains a stereocenter, the reaction will produce diastereomers. saskoer.ca Due to steric and electronic interactions, the two diastereomers are generally not formed in equal amounts, leading to a diastereomeric excess (d.e.). saskoer.ca
Diastereocontrol:
Diastereocontrol refers to the preferential formation of one diastereomer over another. This can be influenced by several factors:
Substrate Control: The existing stereocenter(s) in the substrate can direct the approach of the incoming reagent, leading to a preferred diastereomer. uwindsor.ca
Reagent Control: The use of chiral reagents or catalysts can induce high levels of diastereoselectivity. Chiral catalysts create a chiral environment around the reaction center, favoring one reaction pathway over the other. csic.es Chiral oxazaborolidinium ions, for example, have been shown to be effective catalysts in various asymmetric transformations. In some cases, the presence of a chiral catalyst can even enhance the diastereoselectivity that is already influenced by the substrate's chirality. nih.gov
Reaction Conditions: Temperature, solvent, and additives can also influence the diastereomeric ratio of the products.
Mechanistic Considerations for Stereochemical Outcomes:
The mechanism of the reaction plays a crucial role in determining the stereochemical outcome.
Concerted vs. Stepwise Mechanisms: In a concerted reaction, bond breaking and bond formation occur in a single step, which often leads to a specific stereochemical outcome (stereospecific reaction). masterorganicchemistry.com In contrast, stepwise reactions involving intermediates like carbocations can lead to a loss of stereochemical information, resulting in a mixture of stereoisomers. lumenlearning.comchemistrysteps.com
Stereo-induction Models: For catalyzed reactions, models can be proposed to explain the observed stereoselectivity. For example, in a rhodium-catalyzed addition, the geometry of the alkenylrhodium intermediate can determine the stereochemistry of the final product. ntu.edu.sg
Table 2: Factors Influencing Stereochemical Outcomes
| Factor | Influence on Stereochemistry | Example |
| Chiral Catalyst | Induces enantioselectivity or diastereoselectivity by creating a chiral reaction environment. | Rhodium-catalyzed asymmetric additions. ntu.edu.sg |
| Substrate Chirality | An existing stereocenter can direct the formation of a new stereocenter, leading to diastereoselectivity. | Nucleophilic addition to a chiral ketone. saskoer.ca |
| Reaction Mechanism | The nature of the transition state and intermediates determines whether stereochemistry is retained, inverted, or scrambled. | SN1 reactions often lead to racemization, while SN2 reactions proceed with inversion of configuration. lumenlearning.com |
Applications of 3,5 Difluorophenylzinc Bromide in Carbon Carbon Bond Forming Reactions
Negishi Cross-Coupling Reactionsillinois.edud-nb.info
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. wikipedia.orgresearchgate.net 3,5-Difluorophenylzinc bromide serves as an effective nucleophilic partner in these transformations. units.itriekemetals.com The general mechanism involves the oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu
Coupling with Aryl, Vinyl, and Alkynyl Halides/Triflatesillinois.eduwikipedia.org
This compound readily participates in Negishi cross-coupling reactions with a variety of sp2- and sp-hybridized carbon electrophiles, including aryl, vinyl, and alkynyl halides and triflates. These reactions are typically catalyzed by palladium or nickel complexes, which have shown high efficacy in promoting the formation of the desired biaryl and other coupled products. wikipedia.orgresearchgate.net
Research has demonstrated the successful coupling of 2,4-difluorophenylzinc bromide, a related organozinc reagent, with methyl 2-hydroxy-5-bromobenzoate in the presence of a palladium catalyst, achieving a high yield of the cross-coupled product. units.it This highlights the general utility of difluorophenylzinc halides in constructing complex aromatic systems. While specific examples detailing the coupling of this compound with a wide array of these specific electrophiles are part of broader studies, the reactivity is well-established within the principles of Negishi coupling. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Negishi Cross-Coupling Reactions
| Electrophile | Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-hydroxy-5-bromobenzoate | Pd(OAc)2 / SPhos | THF | Methyl 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate | 95 | units.it |
| Aryl Halides | [(MeBICAAC)2NiCl2] | THF | Biaryls | High | researchgate.netresearchgate.net |
| Aryl Iodides | Pd(PPh3)4 | THF | Biaryls | Moderate to Good | nih.gov |
| Aryl Chlorides | Pd(P(t-Bu)3)2 | - | Biaryls | Good | organic-chemistry.org |
Chemoselectivity and Functional Group Tolerance with 3,5-Difluorophenylzinc Bromidenih.gov
A significant advantage of the Negishi coupling is its high degree of functional group tolerance, a feature that is retained when using this compound. nih.gov The relatively low basicity of organozinc reagents allows for the presence of various sensitive functional groups in both the organozinc component and the electrophilic coupling partner.
Studies on related systems have shown that functional groups such as esters, nitriles, aldehydes, and even unprotected indoles are well-tolerated under Negishi coupling conditions. nih.gov This broad compatibility makes this compound a valuable building block in the synthesis of complex molecules, as it minimizes the need for protecting group strategies. The mild reaction conditions, often at room temperature, further contribute to its chemoselectivity. nih.govpitt.edu However, certain functionalities, like nitro groups, can sometimes lead to lower yields due to the formation of side products. nih.gov
Stereoselective and Enantioselective Variantsnih.gov
While the standard Negishi coupling is not inherently stereoselective, advancements in catalyst design have enabled the development of stereoselective and enantioselective variants. nih.gov These methods often employ chiral ligands that coordinate to the metal center, inducing asymmetry in the product.
Enantioselective Negishi cross-couplings have been successfully applied to the synthesis of chiral biaryls and other stereochemically defined structures. For instance, nickel-catalyzed enantioselective cross-couplings of racemic secondary benzylic halides have been reported, demonstrating the potential for creating enantioenriched products. researchgate.net Although specific studies focusing exclusively on this compound in enantioselective reactions are not extensively detailed in the provided context, the general principles apply. The use of chiral ligands can facilitate the asymmetric coupling of this reagent with suitable prochiral or racemic electrophiles. nih.gov Rhodium-catalyzed aryl additions of 3,5-difluorophenylzinc chloride have also been explored in the context of synthesizing axially chiral fluoroallenes, showcasing the potential for stereocontrol. ntu.edu.sg
Copper-Mediated and Copper-Catalyzed Transformationsresearchgate.netresearchgate.netresearchgate.net
In addition to palladium- and nickel-catalyzed reactions, this compound can also participate in copper-mediated and copper-catalyzed carbon-carbon bond-forming reactions. These transformations offer alternative and sometimes complementary reactivity to the more common cross-coupling methods.
Conjugate Addition Reactions (e.g., Michael Additions)researchgate.netresearchgate.net
Copper catalysts are well-known to promote the 1,4-conjugate addition (Michael addition) of organometallic reagents to α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.org Organozinc reagents, in the presence of a copper salt, can effectively act as soft nucleophiles, adding to the β-position of an activated alkene.
The copper-catalyzed conjugate addition is a powerful tool for the formation of new carbon-carbon bonds and the creation of 1,5-dicarbonyl compounds or related structures. wikipedia.org Enantioselective variants of this reaction, often employing chiral ligands, have been extensively developed, allowing for the synthesis of chiral products with high enantiomeric excess. d-nb.infonih.govorganic-chemistry.orgbeilstein-journals.orgnih.govrsc.org While the provided search results highlight the general utility of copper-catalyzed conjugate additions with various organometallic reagents, specific examples detailing the use of this compound in this context require further investigation. However, the established reactivity patterns suggest its suitability for such transformations. mdpi.com
Reactions with Acid Chlorides and Allylic Substratesunits.itresearchgate.net
Copper catalysis can also facilitate the reaction of organozinc reagents with other electrophiles, such as acid chlorides and allylic substrates. The reaction with acid chlorides provides a direct route to ketones. For instance, the copper-catalyzed cross-coupling of 3-ethoxy-3-oxopropylzinc bromide with biphenyl-4-carbonyl chloride has been shown to proceed in moderate yield, whereas the palladium-catalyzed equivalent was unsuccessful. units.it This demonstrates the unique catalytic activity of copper in certain coupling reactions.
Similarly, copper-catalyzed reactions with allylic substrates, such as allylic halides or esters, can lead to the formation of allylated arenes. These reactions often proceed via an anti-SN2' mechanism, where the nucleophile attacks the γ-position of the allylic system. While specific examples with this compound are not explicitly detailed, the general reactivity of organozinc reagents in copper-catalyzed allylic substitutions is a well-established synthetic method.
Diverse Synthetic Applications in Organic Chemistry
The organometallic compound this compound serves as a crucial reagent in modern organic synthesis, primarily as a nucleophilic source of the 3,5-difluorophenyl group. Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon (C-C) bonds. These reactions enable the convergent assembly of complex molecular architectures from simpler, readily available precursors. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the reagent, enhancing its stability and modulating the reactivity of the resulting products, making it a valuable building block in several areas of chemical synthesis.
Construction of Fluorinated Aromatic Scaffolds
The introduction of fluorinated aromatic moieties is a key strategy in the design of materials and pharmaceuticals. This compound is an effective reagent for the synthesis of complex aromatic structures bearing the 3,5-difluorophenyl group. Its primary application in this context is through the Negishi cross-coupling reaction. wikipedia.orgresearchgate.net
The Negishi coupling involves the reaction of an organozinc compound, such as this compound, with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is highly valued for its functional group tolerance and its ability to form C(sp²)-C(sp²) bonds, which is the basis for constructing biaryl systems. For instance, the coupling of this compound with various aryl bromides or iodides, catalyzed by a palladium complex like Pd(PPh₃)₄ or a nickel complex, yields the corresponding 3,5-difluorobiphenyl (B3355309) derivatives. These fluorinated biaryl scaffolds are important cores in liquid crystals, polymers, and bioactive molecules.
Research has focused on optimizing catalysts to improve the efficiency of these couplings. Well-defined nickel-carbene complexes, for example, have been explored as catalysts for the Negishi reaction between aryl halides and organozinc bromides. researchgate.net The reaction of 1-bromo-3,5-difluorobenzene (B42898) with zinc and a nickel catalyst can be used to generate the organozinc reagent in situ for subsequent coupling reactions. fluorine1.ru While the zinc reagent is common, related organometallics like 3,5-difluorophenylmagnesium bromide (a Grignard reagent) or the corresponding boronic acids in Suzuki couplings are also employed to build similar fluorinated aromatic structures, highlighting the importance of the 3,5-difluorophenyl unit as a building block. fluorine1.rusigmaaldrich.com
| Coupling Partner (Ar-X) | Catalyst | Reaction Type | Product Type |
|---|---|---|---|
| Aryl Bromide | Palladium or Nickel Complex | Negishi Coupling | 3,5-Difluorobiphenyl Derivative |
| Aryl Iodide | Palladium Complex (e.g., Pd(PPh₃)₄) | Negishi Coupling | 3,5-Difluorobiphenyl Derivative |
| Vinyl Halide | Palladium or Nickel Complex | Negishi Coupling | 3,5-Difluorostyrene Derivative |
| Heteroaryl Halide | Palladium Complex | Negishi Coupling | 3,5-Difluorophenyl-substituted Heterocycle |
Role in the Synthesis of Pharmaceutical Intermediates and Advanced Fine Chemicals
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluorophenyl group is a recognized pharmacophore, and this compound is therefore a valuable intermediate for introducing this moiety into potential therapeutics. nih.govresearchgate.net Organozinc reagents are broadly used in the synthesis of pharmaceuticals and agrochemicals due to their high reactivity and functional group compatibility. nih.gov
While specific, large-scale syntheses of commercial drugs using this compound are not extensively detailed in public literature, its utility is demonstrated by the application of closely related reagents in synthesizing bioactive compounds. For example, the analogous Grignard reagent, 3,5-difluorophenylmagnesium bromide, is used as a key starting material in the synthesis of AMPA receptor potentiators and H₃ receptor antagonists. sigmaaldrich.com The principles of these syntheses, which rely on the nucleophilic addition of the 3,5-difluorophenyl group, are directly transferable to reactions involving the corresponding organozinc bromide.
The reagent facilitates the synthesis of advanced fine chemicals through nickel-catalyzed arylation reactions. For instance, it can be used in nickel-catalyzed cross-coupling reactions to produce chiral α-fluoro-α-aryl ketone compounds, which are valuable building blocks for more complex fluorinated molecules. rsc.org The ability to form biaryl structures is particularly relevant in the production of kinase inhibitors, a major class of cancer therapeutics.
Design and Development of Catalytic Systems for this compound Reactivity
The choice of metal and its associated ligands is paramount in dictating the success of cross-coupling reactions involving this compound. The electronic and steric properties of the catalyst directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Palladium-Based Catalysts: Ligand Effects and Precatalyst Design
Palladium complexes are widely used for Negishi cross-coupling reactions. researchgate.net The efficacy of these catalysts is profoundly influenced by the nature of the supporting ligands. Sterically demanding and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalytic activity, particularly with challenging substrates like aryl chlorides. uwindsor.ca These bulky ligands promote the formation of highly reactive, low-coordinate monoligated palladium species, which readily undergo oxidative addition, often the rate-limiting step of the catalytic cycle. uwindsor.ca
The design of palladium precatalysts, stable and easily handled precursors to the active catalytic species, is also a key area of research. whiterose.ac.uk For instance, Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI)-type complexes have demonstrated high efficiency in cross-coupling reactions. researchgate.net These precatalysts offer advantages in terms of stability and ease of activation. researchgate.net Furthermore, dinuclear palladium(I) complexes, such as [Pd(μ-Br)(PtBu3)]2, have been explored as precatalysts that can generate highly active Pd(0) species in situ. nih.gov
The solvent can also play a crucial role, affecting catalyst stability, reaction rates, and product selectivity by coordinating to the palladium center and influencing the function of acids and bases in the reaction mixture. whiterose.ac.uk
Interactive Table: Impact of Ligand and Precatalyst Design on Palladium-Catalyzed Reactions
| Factor | Effect on Catalysis | Key Findings |
| Ligand Steric Bulk | Promotes formation of reactive monoligated Pd(0) species. | Increased initial reaction rates observed with more sterically demanding biaryl phosphine ligands. uwindsor.ca |
| Ligand Electronics | Electron-donating ligands create electron-rich metal centers, facilitating faster oxidative addition. | The combination of electron-rich and bulky ligands enhances reactivity. uwindsor.ca |
| Precatalyst Type | Influences catalyst stability and ease of generating the active species. | PEPPSI-type and dinuclear Pd(I) complexes serve as effective and stable precatalysts. researchgate.netnih.gov |
| Solvent | Affects catalyst stability, reaction rate, and selectivity. | Coordinating solvents can compete with ligands and modulate the activity of other reaction components. whiterose.ac.uk |
Nickel-Based Catalysts: N-Heterocyclic Carbenes (NHCs) and Other Ligands
Nickel, being a more earth-abundant and less expensive alternative to palladium, has garnered significant attention for catalyzing cross-coupling reactions. researchgate.netmdpi.com Nickel catalysts, particularly those supported by N-Heterocyclic Carbene (NHC) ligands, have proven to be highly effective. mdpi.com NHCs are strong sigma-donating ligands that form robust bonds with nickel, leading to thermally stable and highly active catalysts. scripps.edu The electronic and steric properties of NHC ligands can be readily tuned to optimize catalytic performance. scripps.edu
Nickel(II)-NHC complexes have been successfully employed in various transformations, including the hydrogenation of ketones and Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov The strong σ-bonding interaction between the NHC ligand and the nickel center, characterized by electron donation from the ligand to the metal, is crucial for their reactivity. mdpi.com The development of well-defined, air- and moisture-stable nickel-NHC complexes has further expanded their applicability in catalysis. nih.gov
In some instances, a cooperative catalytic system involving both NHC and a nickel complex has been developed. For example, a methodology for the synthesis of ketones from aromatic aldehydes and tertiary alkyl iodides utilizes an NHC organocatalyst in conjunction with a nickel catalyst. chemrxiv.org This system relies on the reduction of a Ni(II) species by the Breslow intermediate generated from the NHC and aldehyde. chemrxiv.org
Interactive Table: Performance of Nickel-Based Catalysts in Cross-Coupling Reactions
| Catalyst System | Reaction Type | Key Features |
| [CpNi(NHC)I] | Suzuki-Miyaura Cross-Coupling | Air- and moisture-stable; high activity comparable to reactive palladium systems. nih.gov |
| Ni(NHC)22 | Ketone Hydrogenation | Pendent-type nickel complex demonstrating catalytic efficiency under mild conditions. mdpi.com |
| NHC / Nickel Xantphos | Ketone Synthesis | Cooperative system enabling the coupling of aldehydes and tertiary alkyl iodides. chemrxiv.org |
Copper-Based Catalysts and Promoters
Copper-based catalysts offer another avenue for facilitating reactions that may involve organozinc reagents, although direct examples with this compound are less documented in the provided results. However, the principles of copper catalysis are relevant. For instance, in CO2 hydrogenation to methanol, a hydrophobic promoter physically mixed with a silica-supported copper catalyst was shown to enhance catalytic performance. nih.gov This promoter hinders the oxidation of the copper surface by water, a byproduct of the reaction, thereby maintaining the active Cu(0) and Cuδ+ species. nih.gov This concept of using promoters to stabilize the active state of the catalyst could be applicable to other copper-catalyzed reactions.
In the context of cycloaddition reactions of CO2 with epoxides, the efficiency of copper-based porous metal-organic frameworks (PMOFs) as catalysts has been demonstrated. aaqr.org The presence of both Lewis acid and Lewis base sites within the catalyst structure is crucial for facilitating the chemical conversion of CO2. aaqr.org
Emerging Catalytic Metals (e.g., Iron)
Iron, being the most abundant transition metal, presents an environmentally friendly and cost-effective option for catalysis. cmu.edu Iron-based catalysts have been investigated for various reactions, including atom transfer radical polymerization (ATRP) and Fischer-Tropsch synthesis. cmu.edursc.org In ATRP, iron(II) halide complexes with ligands such as amines, imines, or phosphines have been used. cmu.edu The activity of these catalysts is related to their reducing power. cmu.edu
While the direct application of iron catalysts in cross-coupling reactions with this compound is not explicitly detailed in the search results, the development of iron-based catalytic systems is a burgeoning field. The multifaceted nature of iron chemistry presents both opportunities and challenges in catalyst design and deactivation. rsc.org
Ligand Engineering for Precision and Efficiency
The rational design of ligands is a cornerstone of modern catalysis, enabling precise control over reactivity and selectivity. This is particularly true in the realm of asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is the goal.
Chiral Ligand Architectures for Asymmetric Induction
The development of new chiral scaffolds is essential for advancing asymmetric synthesis. nih.gov Chiral bisphosphine ligands, such as 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE), have emerged as highly effective in a wide range of asymmetric catalytic reactions. rsc.org These C2-symmetric ligands have demonstrated excellent performance in creating chiral centers with high enantioselectivity. rsc.org
Another innovative approach involves the synthesis of novel chiral frameworks, such as SPINDOLEs, which are C2-symmetric, spirocyclic compounds. nih.gov These scaffolds offer greater flexibility and ease of synthesis compared to traditional backbones like BINOL and SPINOL. nih.gov The resulting chiral compounds can be readily modified to create a diverse library of ligands and organocatalysts for reactions such as hydrogenation, allylic alkylation, and Michael addition. nih.gov The ability to fine-tune the steric and electronic properties of these chiral ligands is critical for achieving high levels of asymmetric induction in reactions potentially involving substrates like this compound.
Catalyst Design and Ligand Development for Reactions Involving 3,5 Difluorophenylzinc Bromide
Catalyst and Ligand Selection
The success of transition metal-catalyzed cross-coupling reactions, including the Negishi coupling of 3,5-difluorophenylzinc bromide, is profoundly dependent on the selection of appropriate ligands. Ligands coordinate to the metal center, modifying its reactivity and selectivity. scbt.com The ability to systematically adjust the steric and electronic characteristics of these ligands is a cornerstone of modern catalyst design, allowing for the optimization of reaction outcomes for specific substrates. researchgate.net The fine-tuning of these properties is crucial for balancing the different steps of the catalytic cycle, primarily oxidative addition and reductive elimination. rsc.org
Two dominant classes of ligands in this field are organophosphines and N-heterocyclic carbenes (NHCs), both of which offer a modular structure that permits extensive modification. organic-chemistry.org
Organophosphine Ligands
For decades, organophosphines have been the most widely used ligands in palladium-catalyzed cross-coupling chemistry. Their effectiveness stems from the ability to independently and predictably tune their steric and electronic nature by altering the substituents on the phosphorus atom. rsc.orgnumberanalytics.com
Electronic Properties: The electronic effect of a phosphine (B1218219) ligand relates to its ability to donate or withdraw electron density from the metal center. numberanalytics.com Phosphines act as σ-donors and π-acceptors. numberanalytics.com Electron-rich phosphines, which are strong σ-donors, increase the electron density on the metal. This facilitates the oxidative addition step, which is often rate-limiting, and promotes the final reductive elimination. rsc.org The electronic nature is often quantified by parameters such as the Tolman electronic parameter (TEP) or by analyzing the 1JP-Se coupling constants of the corresponding phosphine selenides. acs.org For instance, trialkylphosphines like tri-tert-butylphosphine (B79228) are significantly more electron-donating than triarylphosphines such as triphenylphosphine.
Steric Properties: The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal, the stability of the catalytic complex, and the rate of reductive elimination. rsc.orgnumberanalytics.com Sterically demanding ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, which can accelerate oxidative addition. rsc.orgillinois.edu Furthermore, significant steric bulk can facilitate reductive elimination by bringing the coupled fragments into close proximity, while also preventing catalyst deactivation through the formation of undesired palladium clusters. numberanalytics.com The primary metric for quantifying steric hindrance is the Tolman cone angle (θ). numberanalytics.com Bulky ligands like tricyclohexylphosphine (B42057) and tri-tert-butylphosphine have been instrumental in developing highly active catalysts. scbt.com
The interplay between these two properties is essential. A ligand must be sufficiently electron-rich to promote oxidative addition but may also require significant steric bulk to facilitate reductive elimination and ensure catalyst stability. numberanalytics.com
| Ligand Name | Abbreviation | Tolman Cone Angle (θ) | Electronic Character | Typical Application Notes |
|---|---|---|---|---|
| Triphenylphosphine | PPh3 | 145° | Weakly electron-donating | Cost-effective, widely used for aryl iodides and bromides. |
| Tricyclohexylphosphine | PCy3 | 170° | Strongly electron-donating, bulky | Effective for challenging couplings due to its bulk and electron-rich nature. scbt.comnih.gov |
| Tri-tert-butylphosphine | P(t-Bu)3 | 182° | Very strongly electron-donating, very bulky | Highly active ligand for coupling unreactive substrates like aryl chlorides. researchgate.netrsc.org |
| SPhos | SPhos | Not typically defined by a single angle | Strongly electron-donating, bulky biaryl ligand | Excellent for a wide range of Suzuki-Miyaura and Negishi couplings. nih.gov |
| XPhos | XPhos | Not typically defined by a single angle | Strongly electron-donating, very bulky biaryl ligand | Highly effective for coupling secondary alkylzinc reagents and sterically hindered substrates. nih.govwikipedia.org |
N-Heterocyclic Carbene (NHC) Ligands
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphines. nih.gov They are generally considered to be even stronger σ-donors than the most electron-rich phosphines, which can lead to the formation of highly stable and active catalysts. organic-chemistry.org
Electronic Properties: The strong σ-donating character of NHCs creates a very electron-rich metal center, significantly enhancing the rate of oxidative addition. rsc.orgorganic-chemistry.org This makes them particularly effective for activating less reactive coupling partners.
Steric Properties: Similar to phosphines, the steric environment of NHC ligands is readily tunable. nih.gov The substituents on the nitrogen atoms of the heterocyclic ring can be modified to create a sterically hindered environment around the metal center. nih.govnih.gov Research has shown a direct correlation between the steric bulk of these N-substituents and catalytic activity. For instance, in Negishi couplings of alkyl halides, NHC ligands bearing bulky 2,6-diisopropylphenyl groups (as in IPr) were essential for achieving high yields, whereas smaller substituents led to significantly lower activity. nih.govacs.org This steric shielding is believed to protect the metal center and promote the desired catalytic cycle. nih.gov Furthermore, subtle tuning of these steric properties can be used to control chemoselectivity in molecules with multiple reactive sites. nih.gov
| Ligand Precursor | N-Aryl Substituent | Relative Steric Bulk | Observed Catalytic Performance |
|---|---|---|---|
| IMes·HCl | Mesityl (2,4,6-trimethylphenyl) | Large | Favors reaction at triflate over chloride in chemodivergent couplings. nih.gov |
| SIMes·HCl | Mesityl (2,4,6-trimethylphenyl) | Large | Favors reaction at triflate over chloride; demonstrates high selectivity. nih.gov |
| IPr·HCl | 2,6-Diisopropylphenyl | Very Large | Essential for high yields (75-85%) in alkyl-alkyl Negishi couplings. nih.govacs.org Favors reaction at chloride over triflate. nih.gov |
| IXy·HCl | 2,6-Dimethylphenyl | Medium | Moderately active (11% yield) in alkyl-alkyl Negishi coupling compared to IPr. acs.org |
| Unsymmetrical NHC | One 2,6-diisopropylphenyl and one 2,6-diethylphenyl | Large / Very Large | Intermediate activity (47% yield), demonstrating a direct link between N-substituent size and catalyst activity. nih.govacs.org |
The strategic selection and design of ligands with tailored steric and electronic profiles are therefore indispensable for optimizing reactions involving this compound. By modulating these properties, chemists can enhance reaction rates, improve yields, increase functional group tolerance, and even control selectivity, making these catalytic systems powerful tools for molecular construction. scbt.com
Advanced Characterization and Theoretical Investigations
Spectroscopic Characterization of 3,5-Difluorophenylzinc Bromide and Its Intermediates
While comprehensive spectroscopic data specifically for this compound is not extensively published, its characterization and the analysis of its reactions would be performed using a suite of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are indispensable. For instance, studies on the closely related 2,6-difluorophenylzinc bromide have utilized UV-Vis spectroscopy to monitor its role in catalytic reactions. wikipedia.orgresearchgate.netresearchgate.net Characterization of intermediates, such as those formed during Negishi cross-coupling reactions, relies on identifying unique spectroscopic signatures that distinguish them from reactants and products. wikipedia.orgresearchgate.netresearchgate.net
In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the progress of a chemical reaction, offering a window into reaction kinetics, the formation of transient intermediates, and mechanism elucidation. beilstein-journals.orgcardiff.ac.uk Techniques like in-situ NMR and Fourier-transform infrared (FTIR) spectroscopy are particularly powerful for observing the formation of organozinc reagents. beilstein-journals.orgcardiff.ac.uknih.govmdpi.com
For the synthesis of this compound from its precursor (e.g., 1-bromo-3,5-difluorobenzene (B42898) and zinc metal), in-situ monitoring would track the consumption of the starting material and the concurrent formation of the C-Zn bond. This allows for precise determination of reaction endpoints and optimization of reaction conditions. beilstein-journals.org
Table 1: Exemplary Spectroscopic Changes Monitored by In-situ Techniques for Organozinc Formation
| Technique | Analyte/Bond | Expected Observation During Reaction | Significance |
|---|---|---|---|
| In-situ FTIR | C-Br stretch | Decrease in intensity | Monitors consumption of the aryl bromide starting material. beilstein-journals.org |
| C-Zn stretch | Emergence and increase of a new, characteristic peak | Confirms the formation and quantifies the concentration of the organozinc product. | |
| In-situ ¹⁹F NMR | Aryl-F signal | Shift in resonance (ppm) upon conversion of C-Br to C-Zn | The fluorine atoms act as sensitive probes of the changing electronic environment on the aromatic ring, providing a clear marker for reaction progress. |
| In-situ ¹H NMR | Aromatic protons | Shift in resonance (ppm) and change in splitting patterns | Tracks the conversion of the starting aryl bromide to the product, this compound. cardiff.ac.uk |
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides indispensable tools for probing aspects of chemical systems that are difficult or impossible to observe experimentally. For this compound, methods like Density Functional Theory (DFT) can illuminate reaction mechanisms, predict reactivity, and explain the underlying electronic factors that govern its behavior. mdpi.comsapub.org
DFT calculations are widely used to map out the step-by-step mechanisms of complex organic and organometallic reactions, such as the palladium- or nickel-catalyzed Negishi cross-coupling. wikipedia.orgresearchgate.net For a reaction involving this compound, DFT would be used to model the elementary steps of the catalytic cycle. wikipedia.orgrsc.orgacs.orgnih.gov
The typical catalytic cycle for a Negishi coupling consists of three primary stages:
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophile.
Transmetalation : The organic group from the organozinc reagent (the 3,5-difluorophenyl group) is transferred to the metal center, displacing the halide.
Reductive Elimination : The two organic groups on the metal center couple and are expelled, forming the new C-C bond and regenerating the catalyst. wikipedia.org
Table 2: Key Stages in a Negishi Coupling Pathway Modeled by DFT
| Stage | General Reaction | Example Species (Reactant: 3,5-F₂C₆H₃ZnBr) |
|---|---|---|
| Oxidative Addition | R¹-X + Pd(0)L₂ → R¹-Pd(II)(X)L₂ | Ar-I + Pd(0)(PPh₃)₂ → Ar-Pd(II)(I)(PPh₃)₂ |
| Transmetalation | R¹-Pd(II)(X)L₂ + R²-ZnBr → R¹-Pd(II)(R²)L₂ + ZnXBr | Ar-Pd(II)(I)(PPh₃)₂ + 3,5-F₂C₆H₃ZnBr → Ar-Pd(II)(C₆H₃F₂)(PPh₃)₂ + ZnIBr |
| Reductive Elimination | R¹-Pd(II)(R²)L₂ → R¹-R² + Pd(0)L₂ | Ar-Pd(II)(C₆H₃F₂) (PPh₃)₂ → Ar-C₆H₃F₂ + Pd(0)(PPh₃)₂ |
Note: Ar = Aryl group from electrophile, L = Ligand (e.g., PPh₃)
For each step in a reaction pathway, there is an associated energy barrier, or activation energy (ΔG‡), which corresponds to a high-energy transition state (TS). mdpi.com DFT calculations are used to locate the geometry of these transition states and compute their energies. The height of this energy barrier determines the rate of a given step; a lower barrier means a faster reaction. mdpi.comresearchgate.net By calculating the barriers for all competing pathways, a reaction's feasibility and selectivity can be predicted. For example, in Negishi couplings of secondary alkylzinc reagents, DFT helps determine whether the desired reductive elimination is faster than side reactions like β-hydride elimination. nih.gov
Computational models can predict the reactivity and selectivity of reagents before they are even used in the lab. mit.educhemrxiv.org For this compound, the two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aryl ring. DFT can quantify this effect through calculated parameters. mdpi.commdpi.com
Reactivity : Conceptual DFT provides indices such as chemical potential, hardness, and electrophilicity (ω), which can be used to compare the reactivity of a series of related compounds. sapub.orgmdpi.com The strong inductive effect of the two fluorine atoms is expected to decrease the nucleophilicity of the 3,5-difluorophenyl group compared to a non-fluorinated phenylzinc bromide.
Selectivity : When a substrate has multiple possible reaction sites, DFT can predict the outcome by comparing the activation energies for the reaction at each site. mdpi.commit.edu The pathway with the lowest energy barrier is the one that is kinetically favored, leading to the major product. This approach is invaluable for predicting regioselectivity in the functionalization of complex aromatic systems. chemrxiv.org
Table 3: Theoretical Approaches to Predicting Reactivity and Selectivity
| Prediction Goal | Computational Method | Calculated Parameters | Interpretation |
|---|---|---|---|
| Overall Reactivity | Conceptual DFT | Electrophilicity (ω), Nucleophilicity (N), Hardness (η) | Comparison of indices against known reagents allows for ranking of predicted reactivity. mdpi.com |
| Site Selectivity | Transition State Analysis | Activation Energy (ΔG‡) for competing pathways | The pathway with the lowest ΔG‡ corresponds to the major regioisomer formed. mdpi.com |
| Reaction Feasibility | Reaction Profile Calculation | Overall Gibbs Free Energy of Reaction (ΔG_rxn) | A negative ΔG_rxn indicates a thermodynamically favorable process. |
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of reactivity. The HOMO is often localized on the C-Zn bond, reflecting its nucleophilic character, while the LUMO distribution indicates where the molecule is susceptible to electrophilic attack. Furthermore, calculating the distribution of electron density (e.g., using Mulliken or Natural Bond Orbital analysis) shows how the electronegative fluorine atoms withdraw electron density from the aromatic ring, which in turn affects the polarity and reactivity of the C-Zn bond. sapub.org This electron-withdrawing effect generally stabilizes the organometallic reagent but may also modulate its nucleophilicity in cross-coupling reactions. rsc.org
Emerging Trends and Future Research Directions
The field of organometallic chemistry is continuously evolving, with a strong emphasis on developing more efficient, selective, and sustainable synthetic methodologies. For 3,5-Difluorophenylzinc bromide, a reagent valued for its role in introducing the electronically distinct 3,5-difluorophenyl moiety, future research is poised to expand its utility and improve its synthetic accessibility. Key areas of focus include the adoption of green chemistry principles, the discovery of new reaction types, integration into complex synthesis, advancements in stereoselective methods, and applications in materials science.
Q & A
Q. What are the standard synthetic protocols for preparing 3,5-difluorophenylzinc bromide, and how can purity be ensured?
this compound is typically synthesized via transmetallation from its Grignard analogue (e.g., 3,5-difluorophenylmagnesium bromide) using zinc halides under anhydrous, inert conditions. Key steps include:
- Reagent Preparation : Start with high-purity 3,5-difluorophenylmagnesium bromide (0.5 M in THF, stored under argon) .
- Transmetallation : React with ZnBr₂ in THF at low temperatures (−20°C to 0°C) to minimize side reactions.
- Purification : Isolate the product via filtration under inert atmosphere and characterize using ¹H/¹⁹F NMR to confirm substitution patterns and mass spectrometry for molecular weight verification .
Q. What characterization techniques are most effective for confirming the structure of this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments; δ ~−110 to −120 ppm (meta-F) and δ ~−140 ppm (para-F) are typical for difluorophenyl groups .
- Elemental Analysis : Quantify Zn and Br content to confirm stoichiometry.
- Reactivity Testing : Perform test couplings (e.g., with aryl halides) to validate catalytic activity .
Q. How should this compound be stored to maintain stability?
Advanced Research Questions
Q. How can competing side reactions (e.g., homocoupling) be minimized during cross-coupling with this compound?
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for enhanced selectivity in Negishi couplings .
- Stoichiometric Control : Maintain a 1:1.2 ratio of organozinc reagent to aryl halide to suppress homocoupling.
- Additives : Include LiCl (1–2 equiv) to stabilize the zincate intermediate and improve reaction efficiency .
Q. What strategies resolve discrepancies in catalytic activity between batches of this compound?
- Purity Analysis : Use GC-MS or HPLC to detect residual THF, halides, or oxidized byproducts (e.g., 3,5-difluorobiphenyl) .
- Titration : Quantify active Zn species via iodine titration under inert conditions.
- Systematic Testing : Compare reactivity across batches in standardized reactions (e.g., coupling with 4-bromotoluene) to correlate activity with impurity profiles .
Q. How do solvent polarity and temperature affect the reactivity of this compound in C–C bond formation?
Q. What are the decomposition pathways of this compound, and how can they be monitored?
Q. Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
